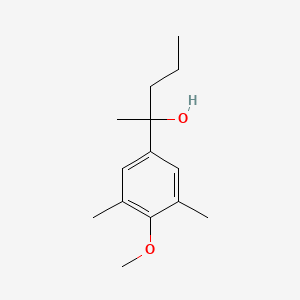

2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentanol

Description

2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentanol is a tertiary alcohol featuring a substituted aromatic ring. Its structure comprises a pentanol moiety (2-pentanol) attached to a 3,5-dimethyl-4-methoxyphenyl group. The compound’s stereochemistry and bulky substituents influence its physicochemical properties, such as solubility, boiling point, and reactivity. For instance, the methoxy and methyl groups on the phenyl ring enhance lipophilicity, while the tertiary alcohol group may participate in hydrogen bonding or stereoselective reactions .

Properties

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-6-7-14(4,15)12-8-10(2)13(16-5)11(3)9-12/h8-9,15H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAMSKULSNZFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C(=C1)C)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentanol typically involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable pentanol derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethyl-4-methoxybenzene reacts with a pentanol halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products

Oxidation: Formation of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentanone.

Reduction: Formation of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The 3,5-dimethyl-4-methoxyphenyl group distinguishes this compound from other phenolic derivatives. Key comparisons include:

- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: This compound (from ) shares methoxy substituents but replaces the 2-pentanol group with a diazenyl (-N=N-) linkage. The methoxy groups in both compounds enhance solubility in polar aprotic solvents .

- Alkyl-Substituted Phenols (): Compounds like 4-octylphenol and 4-(2,4-dimethylheptan-2-yl)phenol feature long alkyl chains instead of methoxy/methyl groups. These analogs exhibit higher hydrophobicity and are commonly used in surfactants, contrasting with the target compound’s balance of polar (methoxy) and nonpolar (methyl) groups .

Table 1: Comparison of Aromatic Substituents

| Compound | Substituents | Key Properties |

|---|---|---|

| 2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentanol | 3,5-dimethyl, 4-methoxy | Moderate lipophilicity, H-bonding |

| 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol | 3,5-dimethoxy, diazenyl | Conjugation, redox activity |

| 4-Octylphenol | 4-octyl | High hydrophobicity, surfactant |

Alcohol Chain Variations

The 2-pentanol group in the target compound differs from other alcohol derivatives:

- (rac)-2-Pentanol (): The racemic form of 2-pentanol is a simpler analog. In stereoselective reactions, only the (R)-isomer reacts under microwave-assisted lipase catalysis, yielding esters with 99% enantiomeric excess (ee). This suggests that the target compound’s stereochemistry (if chiral) could significantly influence its reactivity and applications in asymmetric synthesis .

- 2-Methyl-2-propanol (): A branched tertiary alcohol with a shorter chain. Its lower molecular weight results in higher volatility compared to this compound, which has a larger aromatic system .

Table 2: Alcohol Chain Comparison

| Compound | Alcohol Structure | Key Reactivity/Properties |

|---|---|---|

| This compound | Tertiary, branched | Steric hindrance, potential chirality |

| (rac)-2-Pentanol | Secondary, linear | Stereoselective esterification |

| 2-Methyl-2-propanol | Tertiary, short-chain | High volatility |

Biological Activity

2-(3,5-Dimethyl-4-methoxyphenyl)-2-pentanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, particularly in enzyme interactions and metabolic pathways.

Chemical Structure

The compound features a pentanol backbone with a substituted aromatic ring that includes both methoxy and dimethyl groups. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Interaction : The compound has been studied for its ability to interact with specific enzymes, potentially modulating their activity. This interaction is significant in metabolic pathways and can influence various physiological processes.

- Pharmacological Applications : It is utilized as an intermediate in synthesizing more complex organic molecules and may serve as a precursor in the production of fine chemicals in the pharmaceutical industry.

The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as receptors or enzymes. This binding can lead to modulation of enzymatic activity or receptor signaling pathways, which is essential for its pharmacological effects.

Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Enzyme Modulation Studies : Research has shown that this compound can act as an inhibitor or activator for various enzymes involved in metabolic processes. For example, it may influence cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Preliminary results suggest moderate cytotoxicity, indicating potential applications in cancer therapy .

- Pharmacokinetic Properties : The compound's lipophilicity and stability have been assessed using various assays. These properties are critical for determining its bioavailability and therapeutic efficacy .

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Enzyme Interaction : A study demonstrated that this compound could inhibit specific metabolic enzymes, leading to altered drug metabolism profiles in rat models.

- Cancer Cell Line Testing : In tests involving breast cancer cell lines, this compound exhibited significant cytotoxic effects with IC50 values indicating its potential as an anticancer agent .

Data Table: Biological Activities and Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.